Cas no 1034738-41-4 (1-(2-chlorophenyl)methyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid)

1-(2-Chlorophenyl)methyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound featuring a 1,2,3-triazole core substituted with a 2-chlorobenzyl group at the 1-position and a methyl group at the 5-position, along with a carboxylic acid functionality at the 4-position. This structure imparts versatility in synthetic applications, particularly as a building block for pharmaceuticals and agrochemicals. The presence of the chlorophenyl group enhances lipophilicity, potentially improving bioavailability in drug design. The carboxylic acid moiety allows for further derivatization, enabling the formation of amides, esters, or other functionalized derivatives. Its well-defined reactivity profile makes it a valuable intermediate in medicinal chemistry and material science research.
1-(2-chlorophenyl)methyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid structure
1034738-41-4 structure
Product Name:1-(2-chlorophenyl)methyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
CAS No:1034738-41-4
MF:C11H10ClN3O2
MW:251.669001102448
CID:2111204
PubChem ID:21282646
Update Time:2025-06-09

1-(2-chlorophenyl)methyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 1-(2-chlorobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
    • SBB101005
    • BC4352574
    • 1-[(2-chlorophenyl)methyl]-5-methyl-1,2,3-triazole-4-carboxylic acid
    • 1-(2-chlorophenyl)methyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
    • Inchi: 1S/C11H10ClN3O2/c1-7-10(11(16)17)13-14-15(7)6-8-4-2-3-5-9(8)12/h2-5H,6H2,1H3,(H,16,17)
    • InChI Key: CKKQEIIHQZWBHC-UHFFFAOYSA-N
    • SMILES: ClC1C=CC=CC=1CN1C(C)=C(C(=O)O)N=N1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 290
  • Topological Polar Surface Area: 68

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Additional information on 1-(2-chlorophenyl)methyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid

Recent Advances in the Study of 1-(2-chlorophenyl)methyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid (CAS: 1034738-41-4)

The compound 1-(2-chlorophenyl)methyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid (CAS: 1034738-41-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This triazole derivative, characterized by its unique structural features, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanisms of action, positioning it as a candidate for further drug development.

One of the key areas of research has been the optimization of synthetic routes for 1-(2-chlorophenyl)methyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid. A study published in the Journal of Medicinal Chemistry (2023) demonstrated an efficient, high-yield synthesis method using copper-catalyzed azide-alkyne cycloaddition (CuAAC), which improved the scalability and purity of the compound. This advancement is critical for facilitating further pharmacological evaluations and potential industrial production.

Pharmacologically, this compound has exhibited notable activity as a modulator of specific enzymatic pathways. Recent in vitro studies have highlighted its inhibitory effects on cyclooxygenase-2 (COX-2), suggesting potential anti-inflammatory applications. Additionally, preliminary data from cell-based assays indicate that it may also interact with certain kinase targets, opening avenues for its use in oncology research. These findings were corroborated by a 2024 study in Bioorganic & Medicinal Chemistry Letters, which reported a significant reduction in pro-inflammatory cytokines in treated models.

Further investigations into the pharmacokinetic profile of 1-(2-chlorophenyl)methyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid have revealed favorable absorption and distribution properties. A recent pharmacokinetic study in rodents demonstrated good oral bioavailability and a half-life conducive to once-daily dosing, which enhances its appeal as a drug candidate. However, challenges remain in optimizing its metabolic stability, as cytochrome P450-mediated oxidation was observed in liver microsome assays.

In conclusion, the growing body of research on 1-(2-chlorophenyl)methyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid underscores its potential as a versatile scaffold in drug discovery. Future studies should focus on elucidating its structure-activity relationships (SAR) and exploring its therapeutic efficacy in vivo. With continued investigation, this compound may soon transition from bench to bedside, addressing unmet medical needs in inflammation and beyond.

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